Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C9H11NO3 . It is used as a building block for various chemical compounds .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a one-step procedure has been developed for the synthesis of previously unknown ethyl 5- (arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates by reaction of ethyl 2-cyano-3-ethoxyprop-2-enoate with acetoacetanilides in the presence of a catalytic amount of piperidine in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a dihydropyrimidine ring, which is a common structure in many biologically active compounds . The dihydropyrimidine ring adopts a screw-boat conformation .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.19 g/mol . It has a predicted boiling point of 362.9±42.0 °C and a predicted density of 1.308±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been utilized in various synthesis and chemical reaction studies. For instance, Zhu et al. (2003) described its use in a phosphine-catalyzed [4 + 2] annulation, yielding highly functionalized tetrahydropyridines with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Balogh et al. (2009) synthesized ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates in a one-step reaction, highlighting its versatility in organic synthesis (Balogh, Hermecz, Simon, & Pusztay, 2009).
Corrosion Inhibition
Dohare et al. (2017) explored the use of derivatives of ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as corrosion inhibitors for mild steel in industrial pickling processes. Their study found these derivatives to be highly effective, with efficiencies up to 98.8% (Dohare, Ansari, Quraishi, & Obot, 2017).
Antimicrobial and Antibacterial Activity
Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, including ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and their evaluation for antimicrobial and antibacterial activities. The compounds exhibited significant activity, with some showing comparable efficacy to standard drugs (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018). Additionally, Gezegen et al. (2014) synthesized novel pyridone derivatives, including this compound, and investigated their antibacterial activity against human pathogens, although they showed poor activity in this regard (Gezegen, Ceylan, Karaman, & Şahin, 2014).
Molecular Structure and Quantum Chemical Studies
Aboelnaga et al. (2016) conducted a study focusing on the molecular structure and mechanistic understanding of 1,3-dipolar cycloaddition reactions involving ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Their research used DFT quantum chemical calculations to elucidate the reaction mechanism (Aboelnaga, Hagar, & Soliman, 2016).
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-4-6(2)10-8(7)11/h4-5H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCSOHWXRCPXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(NC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514835 | |
Record name | Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
CAS RN |
51146-04-4 | |
Record name | Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60514835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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